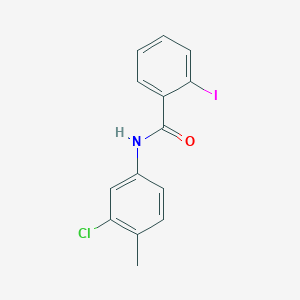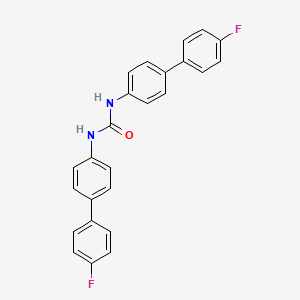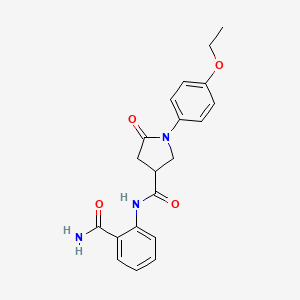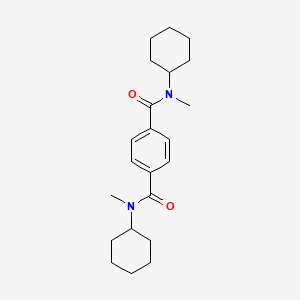![molecular formula C23H29N3O2S B11179152 1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11179152.png)
1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a quinoline and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE likely involves multiple steps, including the formation of the quinoline and pyrimidine rings, followed by their coupling. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Formation of Pyrimidine Ring: This might involve condensation reactions using suitable aldehydes and amines.
Coupling Reactions: The final step would involve coupling the quinoline and pyrimidine moieties, possibly using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the acetyl group or the sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups or the quinoline ring.
Substitution: Substitution reactions might occur at the methyl groups or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, or other peroxides.
Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which are known for their antimalarial activity.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.
Uniqueness
What sets 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE apart is its unique combination of a quinoline and pyrimidine moiety, which might confer unique biological activities or chemical properties.
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-13-8-18-14(2)11-23(6,7)26(21(18)19(9-13)17(5)27)20(28)12-29-22-24-15(3)10-16(4)25-22/h8-10,14H,11-12H2,1-7H3 |
InChI Key |
QBMKDHDLDWKDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)CSC3=NC(=CC(=N3)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide](/img/structure/B11179096.png)
![8-methoxy-4,4-dimethyl-6-[(4-propionylpiperazino)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11179098.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B11179099.png)
![N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B11179101.png)
![2-Methoxyethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11179105.png)
![3-(4-Chlorophenyl)-2-ethyl-5-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B11179107.png)

![N-[(4-methoxyphenyl)methyl]-3,4-dimethylbenzamide](/img/structure/B11179114.png)
![N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11179120.png)
![2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11179124.png)
![N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11179130.png)


